molecular formula C17H15NOS2 B2861835 N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide CAS No. 2415620-64-1

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide

Cat. No.: B2861835
CAS No.: 2415620-64-1
M. Wt: 313.43
InChI Key: LRCKTDNKHFFGQC-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-2-methylbenzamide is a synthetic organic compound designed for research applications, particularly in materials science. Its structure incorporates a bithiophene unit, a scaffold well-known in the development of advanced organic materials . Thiophene-based structures, including bithiophenes, are frequently investigated as key building blocks for organic semiconductors, electroactive polymers, and molecular electronics due to their favorable electronic properties and conjugation capabilities . The compound's molecular framework, which links a substituted benzamide to the bithiophene system, may be utilized in the synthesis of more complex pi-conjugated systems or as a precursor for functional materials. Researchers can explore its potential in creating novel organic electronic devices, such as field-effect transistors (OFETs) or solar cells. This product is intended for research and development purposes strictly within a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS2/c1-12-4-2-3-5-16(12)17(19)18-9-15-8-14(11-21-15)13-6-7-20-10-13/h2-8,10-11H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCKTDNKHFFGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-methylbenzamide typically involves the coupling of 3,3’-bithiophene with a benzamide derivative. One common method is the Buchwald-Hartwig amination, where 3,3’-dibromo-2,2’-bithiophene is reacted with an amine under palladium catalysis . Another approach involves the direct arylation polycondensation of bithiophene imide with benzamide derivatives .

Industrial Production Methods

Industrial production of this compound may utilize oxidative molecular layer deposition (oMLD) techniques to fabricate robust conjugated microporous polymer membranes . This method allows for precise control over the structure and properties of the resulting material, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or iodine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety can facilitate electron transport, making it useful in electronic applications. In biological systems, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Features

The target compound’s benzamide core is modified with a 2-methyl group and a [3,3'-bithiophene]methyl substituent. Key structural comparisons with analogs include:

Compound Name Core Structure Substituents Key Structural Differences
N-({[3,3'-Bithiophene]-5-yl}methyl)-2-methylbenzamide Benzamide 2-methyl, [3,3'-bithiophene]methyl Unique bithiophene linkage (3,3')
(R)-N-(1-(3-([2,2′-Bithiophen]-5-yl)phenyl)ethyl)-5-(azetidin-3-ylamino)-2-methylbenzamide Benzamide 2-methyl, [2,2′-bithiophene], azetidine Bithiophene linkage (2,2′), azetidine substituent
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-2-methylbenzamide Benzamide 2-methyl, thiadiazole ring Thiadiazole heterocycle vs. bithiophene
2-Hydroxy-5-nitro-N-phenylbenzamide Benzamide 2-hydroxy, 5-nitro, N-phenyl Electron-withdrawing nitro/hydroxy groups
  • Bithiophene vs. In contrast, thiadiazole-based analogs (e.g., ) introduce polarity and hydrogen-bonding capacity .
  • Substituent Effects : The 2-methyl group in the target compound increases lipophilicity compared to nitro or hydroxy substituents (), which may influence solubility and membrane permeability .

Characterization :

  • HRMS and NMR are standard for confirming molecular weight and substituent positions. For example, compound 27 () showed HRMS [M+H]+ at 468.2104 and distinct NMR shifts for aromatic protons . The absence of such data for the target compound limits direct comparisons.

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